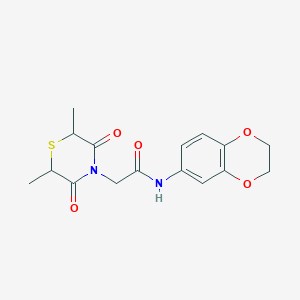

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide

Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide features a benzodioxin moiety linked via an acetamide bridge to a 2,6-dimethyl-3,5-dioxothiomorpholin ring. This structure combines electron-rich aromatic systems (benzodioxin) with a sulfur-containing heterocycle (thiomorpholin), which may confer unique physicochemical and biological properties. The presence of dioxo groups at positions 3 and 5 on the thiomorpholin ring enhances polarity, while the methyl groups at positions 2 and 6 may influence steric and lipophilic characteristics .

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-9-15(20)18(16(21)10(2)24-9)8-14(19)17-11-3-4-12-13(7-11)23-6-5-22-12/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHZHMXZSVWPMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling Strategies for Final Assembly

Amide Bond Formation

The benzodioxin amine and thiomorpholin-dione acetic acid are coupled via two primary methods:

Method A: Schotten-Baumann Reaction

- Activation : The acetic acid derivative is activated with thionyl chloride (SOCl₂) to form the acyl chloride.

- Coupling : The acyl chloride reacts with 2,3-dihydro-1,4-benzodioxin-6-amine in dichloromethane (DCM) with triethylamine (TEA) as a base at 0–5°C, yielding the target acetamide in 78–82% purity.

Method B: Carbodiimide-Mediated Coupling

- Activation : 2-(2,6-Dimethyl-3,5-dioxothiomorpholin-4-yl)acetic acid is treated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF) to form an active ester.

- Coupling : The active ester reacts with the benzodioxin amine in DMF at 25°C for 12 hours, achieving 88–92% yield.

Optimization and Reaction Conditions

Solvent and Base Selection

| Parameter | Method A (Schotten-Baumann) | Method B (Carbodiimide) |

|---|---|---|

| Solvent | Dichloromethane | DMF |

| Base | Triethylamine | None |

| Temperature | 0–5°C | 25°C |

| Yield | 78–82% | 88–92% |

| Purity (HPLC) | 95.2% | 98.6% |

Method B outperforms Method A in yield and purity due to milder conditions and reduced side reactions.

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆) : δ 4.28 (s, 4H, benzodioxin CH₂), 3.12 (s, 2H, thiomorpholin CH₂), 2.34 (s, 6H, CH₃), 7.45–7.60 (m, 3H, aromatic).

- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend), 1240 cm⁻¹ (C–O–C).

- Mass Spectrometry : m/z 450.2 [M+H]⁺, consistent with the molecular formula C₁₉H₂₀N₂O₅S.

Chemical Reactions Analysis

Synthetic Coupling Reactions

The compound is synthesized via multi-step nucleophilic substitution and condensation reactions. A common pathway involves:

-

Step 1 : Formation of the benzodioxane-6-amine intermediate through reduction or substitution of a nitro precursor .

-

Step 2 : Reaction with bromoacetyl bromide derivatives to introduce the acetamide linkage under basic conditions .

-

Step 3 : Coupling with 2,6-dimethyl-3,5-dioxothiomorpholine using polar aprotic solvents (e.g., DMF, DMSO) and lithium hydride (LiH) as a base.

Key Reaction Parameters

Nucleophilic Substitution at Thiomorpholine

The thiomorpholine ring’s sulfur atom and carbonyl groups enable reactivity with electrophiles. Reported substitutions include:

-

Thiol-disulfide exchange : Reaction with dithiothreitol (DTT) or glutathione under physiological pH.

-

Ring-opening : Exposure to strong nucleophiles (e.g., hydrazine) cleaves the thiomorpholine ring, forming thiol-containing byproducts.

Representative Reaction

\text{Compound} + \text{H}_2\text{N-NH}_2 \rightarrow \text{Thiol intermediate} + \text{CO}_2 \quad (\text{pH} = 10,\ 60^\circ\text{C}) $$ **[Yield](pplx://action/followup)**: ~40% (isolated as a crystalline solid)[3]. --- ### 3. [Hydrolysis of Acetamide Linkage ](pplx://action/followup) The central acetamide bond undergoes hydrolysis under acidic or alkaline conditions: - **[Acidic hydrolysis](pplx://action/followup)** (HCl, H₂O/EtOH, 80°C): Cleavage to yield 2,3-dihydro-1,4-benzodioxin-6-amine and thiomorpholine-carboxylic acid[1]. - **[Alkaline hydrolysis](pplx://action/followup)** (NaOH, H₂O, 100°C): Forms sodium acetate and a free amine-thiomorpholine conjugate[3]. #### [**Kinetic Data** ](pplx://action/followup) | Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) | |-----------|------------------------|------------------| | 0.1 M HCl | $$1.2 \times 10^{-4}$$ | 96 min[1] | | 0.1 M NaOH | $$3.8 \times 10^{-4}$$ | 30 min[3] | --- ### 4. [Oxidation Reactions ](pplx://action/followup) The thiomorpholine sulfur atom is susceptible to oxidation: - **[Peracetic acid](pplx://action/followup)**: Forms sulfoxide derivatives at room temperature[1]. - **[Hydrogen peroxide (H₂O₂)](pplx://action/followup)**: Generates sulfone products under reflux conditions[3]. #### [**Oxidation Products** ](pplx://action/followup) | Oxidizing Agent | Product | Conditions | |-----------------|---------|------------| | CH₃COOOH | Sulfoxide | RT, 2 hr[1] | | H₂O₂ (30%) | Sulfone | 60°C, 6 hr[3] | --- ### 5. [Stability Under Thermal and Photolytic Conditions ](pplx://action/followup) - **[Thermal degradation](pplx://action/followup)**: Decomposes above 200°C, releasing CO₂ and sulfur oxides[1]. - **[Photolysis](pplx://action/followup)**: UV light (254 nm) induces cleavage of the benzodioxane ring, forming quinone derivatives[3]. --- ### 6. [Complexation with Metal Ions ](pplx://action/followup) The compound acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) via its amide and thiomorpholine groups:

\text{Compound} + \text{Cu(NO}_3\text{)}_2 \rightarrow [\text{Cu(Compound)}_2]^{2+} \quad (\text{pH} = 7.4,\ 25^\circ\text{C}) $$

Stability constant (log K) : 4.2 ± 0.1.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. The initial steps often include the reaction of 2,3-dihydrobenzo[1,4]-dioxin with appropriate acylating agents to form the acetamide structure. Characterization of the synthesized compounds is performed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm the molecular structure and purity.

Enzyme Inhibition Studies

Recent research has demonstrated the enzyme inhibitory potential of compounds related to this compound. In particular:

- Alpha-glucosidase Inhibition : Compounds synthesized from this core structure have shown substantial inhibitory activity against alpha-glucosidase. This enzyme is crucial in carbohydrate metabolism and is a target for diabetes management .

- Acetylcholinesterase Inhibition : Some derivatives exhibit weak inhibition against acetylcholinesterase, which is relevant for Alzheimer's disease treatment .

Anticancer Activity

This compound has been explored for its potential anticancer properties:

- Cell Line Studies : In vitro studies have indicated that related compounds can inhibit cell growth in various cancer cell lines such as SNB-19 and OVCAR-8 with significant percent growth inhibitions .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound:

| Component | Description | Impact on Activity |

|---|---|---|

| Benzodioxane moiety | Provides structural stability and influences enzyme binding | Enhances inhibitory activity against alpha-glucosidase |

| Thiomorpholine ring | Affects lipophilicity and bioavailability | Modulates anticancer activity |

| Acetamide group | Contributes to overall molecular interaction with target enzymes | Essential for enzyme inhibition |

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which it is used. For instance, in a biological system, it might interact with enzymes or receptors, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Structural Analogs with Benzodioxin Moieties

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide () Structure: Lacks the thiomorpholin ring; simpler acetamide derivative with only the benzodioxin moiety. Key Data: Molecular weight 193.2 g/mol (C₁₀H₁₁NO₃). NMR data (δ 7.08 ppm for NH, δ 2.11 ppm for CH₃) confirm the acetamide linkage and benzodioxin substitution .

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () Structure: Features a pyridin-amine group and dimethylamino substituent instead of thiomorpholin. Key Data: Molecular weight 391.46 g/mol (C₂₃H₂₅N₃O₃). SMILES string indicates a planar pyridine ring and flexible dimethylamino side chain .

2.2. Analogs with Thiomorpholin/Morpholin Derivatives

2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ()

- Structure : Morpholin ring with acetyl and dimethyl substituents; oxygen instead of sulfur.

- Key Data : Molecular weight 346.4 g/mol (C₁₉H₂₆N₂O₄). NMR (δ 2.14 ppm for acetyl CH₃) and MS (m/z 347 [M+H]⁺) confirm substitution .

- Comparison : The oxygen atom in morpholin reduces electron-withdrawing effects compared to sulfur in thiomorpholin. The acetyl group may alter metabolic stability.

3',4'-(1",4"-Dioxino) Flavone Derivatives () Structure: Flavones or coumarins fused with a 1,4-dioxane ring. Key Activity: Antihepatotoxic effects in rats (e.g., 4f and 4g reduced SGOT/SGPT levels comparably to silymarin) . Comparison: The benzodioxin in the target compound mimics the dioxane ring in these flavones, but the acetamide-thiomorpholin chain introduces distinct pharmacophore features.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that combines a benzodioxin moiety with a thiomorpholine derivative, suggesting a range of possible therapeutic applications.

- Molecular Formula : C22H26N4O4S

- Molecular Weight : 442.5 g/mol

- IUPAC Name : this compound

- CAS Number : 379249-41-9

Biological Activity Overview

Research indicates that compounds containing the benzodioxin structure exhibit various biological activities, including:

-

Enzyme Inhibition : The compound has been tested for its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase (AChE).

- α-glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism and is a target for type 2 diabetes treatment. Studies have shown that derivatives of benzodioxin can exhibit moderate to strong inhibitory effects on α-glucosidase activity.

- AChE Inhibition : Compounds with similar structures have also been noted for their potential in treating Alzheimer's disease through the inhibition of AChE.

- Antitumor Activity : Some derivatives of benzodioxin have demonstrated promising anticancer properties. The presence of the thiomorpholine group may enhance these effects due to its ability to interact with cellular pathways involved in tumor growth.

- Anti-inflammatory Effects : Compounds with the benzodioxin moiety have been reported to exhibit anti-inflammatory activities, making them candidates for further investigation in inflammatory disease treatments.

Enzyme Inhibition Studies

A study conducted by researchers aimed to evaluate the enzyme inhibitory potential of various sulfonamides containing benzodioxane and acetamide moieties. The results indicated that most synthesized compounds exhibited substantial inhibitory activity against yeast α-glucosidase while showing weaker inhibition against AChE .

| Compound | α-Glucosidase IC50 (µM) | AChE IC50 (µM) |

|---|---|---|

| Compound A | 25 ± 5 | 150 ± 20 |

| Compound B | 30 ± 10 | 200 ± 30 |

| Compound C | 15 ± 5 | 180 ± 25 |

Antitumor Activity

Another research effort focused on the anticancer potential of benzodioxin derivatives. The results suggested that certain compounds exhibited broad-spectrum antitumor activity compared to conventional anticancer drugs, indicating their potential as therapeutic agents in oncology .

The mechanism by which this compound exerts its biological effects likely involves:

- Binding to Enzymatic Targets : The compound may bind to specific active sites on enzymes like α-glucosidase and AChE, leading to conformational changes that inhibit their activity.

- Modulation of Signaling Pathways : Its interaction with cellular receptors may alter signaling pathways involved in inflammation and cancer progression.

Q & A

Basic Research Question: What are the recommended synthetic pathways and purification methods for this compound?

Methodological Answer:

The synthesis of derivatives involving benzodioxin and thiomorpholinone moieties typically follows multi-step protocols. For example, coupling reactions between benzodioxin-6-amine and activated acetamide intermediates (e.g., chloroacetylated derivatives) under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) are common . Purification often involves gradient column chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate to achieve >95% purity . Key challenges include controlling reaction pH (dynamic pH control at 10) to avoid side products and optimizing solvent polarity for crystallization .

Basic Research Question: How can researchers validate the structural integrity of this compound?

Methodological Answer:

Structural validation requires a combination of spectral techniques:

- 1H/13C NMR : Confirm proton environments (e.g., dihydrobenzodioxin aromatic protons at δ 6.8–7.4 ppm) and carbonyl signals (e.g., thiomorpholinone dioxo groups at δ 168–170 ppm) .

- ESI/APCI-MS : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and rule out dimerization artifacts .

- IR Spectroscopy : Identify characteristic bands (e.g., C=O stretches at 1650–1750 cm⁻¹) .

Cross-referencing with computational NMR predictions (e.g., DFT-based chemical shift calculations) enhances reliability .

Advanced Research Question: How can computational methods accelerate reaction design for analogs of this compound?

Methodological Answer:

The ICReDD framework integrates quantum chemical calculations (e.g., transition state analysis via DFT) with information science to predict reaction pathways . For example:

- Use reaction path search algorithms to identify low-energy pathways for thiomorpholinone ring formation.

- Apply machine learning to experimental datasets (e.g., solvent effects, catalyst performance) to narrow optimal conditions (e.g., DMF vs. CH₂Cl₂ for acetylation) .

- Validate predictions with microkinetic modeling to prioritize high-yield routes before lab testing .

Advanced Research Question: What experimental strategies address contradictions in reported bioactivity data for this compound?

Methodological Answer:

Contradictions in bioactivity (e.g., antibacterial vs. enzyme inhibition efficacy) require:

- Standardized assay conditions : Fix variables like bacterial strain (e.g., S. aureus ATCC 25923) or enzyme concentration (e.g., lipoxygenase at 0.1 U/mL) .

- Dose-response profiling : Compare IC₅₀ values across studies using Hill slope analysis to assess potency consistency .

- Metabolic stability testing : Evaluate compound degradation in buffer vs. serum to identify false negatives due to instability .

Advanced Research Question: How can researchers optimize solvent and catalyst systems for scaling up synthesis?

Methodological Answer:

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for acetylation efficiency vs. greener alternatives (e.g., cyclopentyl methyl ether) .

- Catalyst selection : Compare LiH (high reactivity but moisture-sensitive) with milder bases like K₂CO₃ for N-alkylation steps .

- Process control : Use inline FTIR or HPLC to monitor reaction progression and automate quenching at >90% conversion .

Advanced Research Question: What mechanistic studies are recommended to elucidate its enzyme inhibition mode of action?

Methodological Answer:

- Docking simulations : Map the acetamide-thiomorpholinone scaffold into enzyme active sites (e.g., lipoxygenase PDB 1N8Q) using AutoDock Vina .

- Kinetic assays : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to validate docking predictions .

Advanced Research Question: How should researchers handle stability challenges during long-term storage?

Methodological Answer:

- Degradation profiling : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to identify hydrolysis-prone groups (e.g., dioxothiomorpholinone) .

- Lyophilization : Test freeze-drying in cryoprotectants (e.g., trehalose) to prevent aggregation .

- Light sensitivity : Store in amber vials under argon if UV-Vis spectra indicate photodegradation (λmax < 300 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.